2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
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Description
2-(Benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It has been synthesized for various scientific research applications, including drug discovery.
Scientific Research Applications
Carbon-13 NMR Studies and Tautomerism
Imidazoles, including those with substituents similar to 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole, have been studied for their tautomeric behavior using carbon-13 NMR spectroscopy. Such studies provide insights into the structural dynamics of imidazoles, which are crucial for understanding their reactivity and interaction in various chemical environments (Papadopoulos & Hollstein, 1982).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The efficacy of such compounds, including those structurally related to the compound , in preventing corrosion has been confirmed through electrochemical methods and quantum chemical calculations. These findings highlight the potential application of imidazole derivatives in protecting metal surfaces against corrosion, thereby extending their lifespan and reliability (Ouakki et al., 2019).
Polymer-supported Synthesis
Imidazole compounds have been utilized in the polymer-supported synthesis of conjugated materials, such as oligo(3-arylthiophene)s, which are important for electronic and optoelectronic applications. The use of imidazole-based catalysts or intermediates in such syntheses underscores their role in facilitating the development of advanced materials with potential applications in electronics, photovoltaics, and more (Briehn et al., 2000).
Quantum Chemical and Experimental Evaluation
The interaction of imidazole derivatives with metal surfaces, particularly in the context of corrosion inhibition, has been thoroughly studied using both experimental techniques and quantum chemical analyses. These studies not only reveal the protective capabilities of imidazole compounds against metal corrosion but also provide a deeper understanding of the molecular mechanisms underpinning these interactions, facilitating the design of more effective corrosion inhibitors (Ouakki et al., 2019).
properties
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTDEQHSDQFWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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